
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a but-2-en-1-yl chain with a bromooxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (E)-4-bromo-2-buten-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium can undergo various types of chemical reactions, including:
Oxidation: The bromooxy group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromooxy group or modify the but-2-en-1-yl chain.
Substitution: The bromooxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of new phosphonium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylphosphonium group into target molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or protein modification.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium involves its interaction with molecular targets such as enzymes or proteins. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects. The bromooxy group may participate in covalent modification of target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(4-Hydroxybut-2-en-1-yl)triphenylphosphonium: Similar structure but with a hydroxy group instead of a bromooxy group.
(E)-(4-Methoxybut-2-en-1-yl)triphenylphosphonium: Contains a methoxy group instead of a bromooxy group.
(E)-(4-Aminobut-2-en-1-yl)triphenylphosphonium: Features an amino group in place of the bromooxy group.
Uniqueness
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium is unique due to the presence of the bromooxy group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological applications that are not possible with its analogs.
Eigenschaften
Molekularformel |
C22H21BrOP+ |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
[(E)-4-bromooxybut-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C22H21BrOP/c23-24-18-10-11-19-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-17H,18-19H2/q+1/b11-10+ |
InChI-Schlüssel |
BPUBSTMDGVPEMG-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](C/C=C/COBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC=CCOBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B13448710.png)

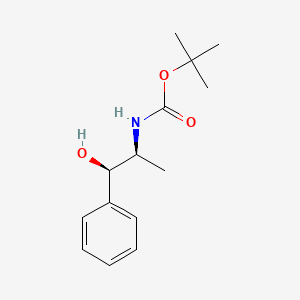
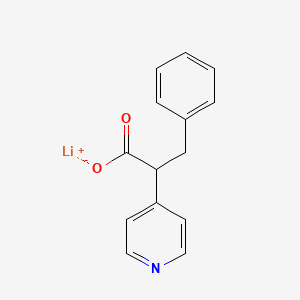
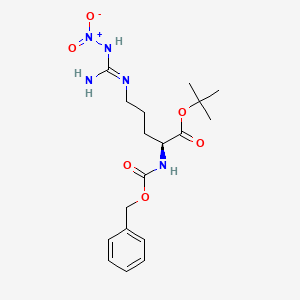
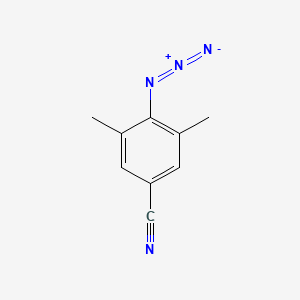


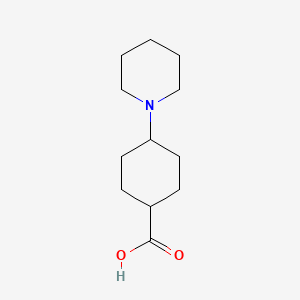

![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)


![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)
